molecular formula C11H14O2 B1271400 3-Butoxybenzaldehyde CAS No. 30609-20-2

3-Butoxybenzaldehyde

Cat. No.: B1271400
CAS No.: 30609-20-2
M. Wt: 178.23 g/mol
InChI Key: YESCIRFCEGIMED-UHFFFAOYSA-N
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Description

3-Butoxybenzaldehyde is an organic compound with the chemical formula C₁₁H₁₄O₂. It is a benzaldehyde derivative where the benzene ring is substituted with a butoxy group at the third position. This compound is known for its role as an electron donor and is used in various chemical syntheses, including the formation of heterocyclic compounds, epoxides, ethylene, and peroxides .

Scientific Research Applications

3-Butoxybenzaldehyde has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Butoxybenzaldehyde is typically synthesized by reacting benzaldehyde with 3-chlorobutanol under basic conditions . The reaction involves the nucleophilic substitution of the chlorine atom by the benzaldehyde, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route, scaled up for industrial applications. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol.

    Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: 3-Butoxybenzoic acid.

    Reduction: 3-Butoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-butoxybenzaldehyde involves its ability to act as an electron donor. This property allows it to participate in various chemical reactions, forming intermediates that can further react to produce desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Benzaldehyde: The parent compound, lacking the butoxy group.

    4-Butoxybenzaldehyde: Similar structure but with the butoxy group at the fourth position.

    2-Butoxybenzaldehyde: Similar structure but with the butoxy group at the second position.

Uniqueness: 3-Butoxybenzaldehyde is unique due to the position of the butoxy group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties, making it suitable for specific applications that other isomers may not be ideal for.

Properties

IUPAC Name

3-butoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8-9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESCIRFCEGIMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373770
Record name 3-butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30609-20-2
Record name 3-butoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30609-20-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-Hydroxybenzaldehyde (3 g, 24.6 mmol) and potassium carbonate (10.2 g, 73.8 mmol) were suspended in N,N-dimethylformamide (60 mL). 1-Bromobutane (3.17 mL, 29.5 mmol) was added to this suspension and stirred for 19 hours at room temperature. This mixture was partitioned into ethyl acetate and water. This organic layer was separated, washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure to obtain the title compound (4.23 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
3.17 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-Hydroxybenzaldehyde (61 g) was added over 40 minutes to a suspension of sodium hydride (13.0 g) in dimethylformamide (700 cm3), the temperature of the reaction mixture being kept below 10° C. by means of a CO2 /oxitol bath. After stirring for 35 minutes, 1-bromobutane (73 g) was added dropwise over one hour and the mixture was then stirred at room temperature for 2.5 hours followed by heating at 85° C. for a further 2.5 hours. The resulting mixture was poured into ice water (1000 cm3) and was allowed to stand overnight before extracting with 40°-60° petrol/ether (3:1) (5×200 cm3). The combined organic layers were washed with 1M sodium hydroxide solution containing sodium chloride, dried over sodium sulphate, treated with activated charcoal, filtered and then evaporated down to give a golden brown mobile oil (79.7 g).
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
73 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1000 mL
Type
reactant
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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